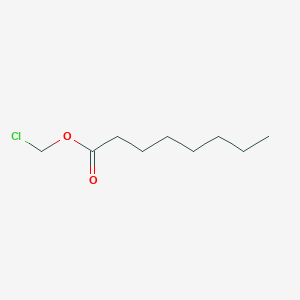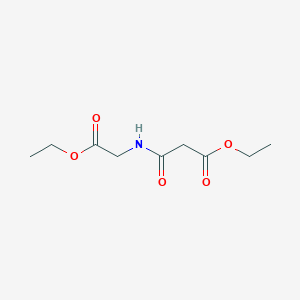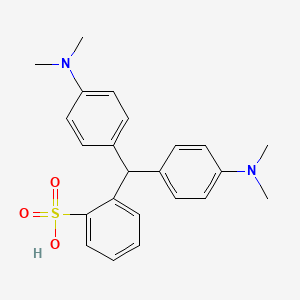![molecular formula C10H16O3 B1606685 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 828-52-4](/img/structure/B1606685.png)
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 828-52-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Electrical Effects of Substituents in Saturated Systems
- Study Overview: Research by Roberts & Moreland (1953) focused on the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including hydroxymethyl derivatives. The study investigated the ionization constants and reactivities toward diphenyldiazomethane, providing insights into the electrical effects of various substituents on these molecules.
Synthesis and Reactions of Diazabicycloalkanes
- Study Overview: Shishkin & Vysochin (1980) explored the synthesis of 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, closely related to the target compound. Their research, detailed in Chemistry of Heterocyclic Compounds, contributes to the understanding of the reactions and potential applications of hydroxymethyl-substituted bicycloalkanes.
Carbon-13 NMR Studies for Structural Analysis
- Study Overview: The work by Brouwer, Stothers, & Tan (1977) employed carbon-13 NMR spectroscopy to analyze the structure of bicyclo[2.2.2]octane derivatives, including hydroxymethyl and carboxylic acid groups. Their findings, published in Magnetic Resonance in Chemistry, demonstrate the use of NMR in elucidating the stereochemistry of these compounds.
Supramolecular Aggregation of Hydroxycarboxylic Acid Derivatives
- Study Overview: The study by Foces-Foces et al. (2005), presented in Acta crystallographica. Section C, explored the crystal structures of hydroxycarboxylic acid derivatives similar to the target compound. It highlights how the conformation of hydroxymethyl groups influences the dimensionality of supramolecular structures, a key aspect in material science.
Inductive Effects in Isolated Molecules
- Study Overview: Exner & Böhm (2002) investigated the inductive effects in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which is relevant to the target compound. Their research, detailed in Chemistry, provides a model for evaluating the inductive effect of various substituents, crucial for understanding the molecular interactions and reactivity in synthetic chemistry.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential in creating transparent metal–organic frameworks . These frameworks have tunable pore sizes and could offer a different approach to studying molecules under solid confined space .
properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMAYNPSFMOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306539 | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
828-52-4 | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 177415 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 828-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)










